molecular formula C10H14BNO2 B3030743 2-(Pyrrolidino)phenylboronic acid CAS No. 948592-78-7

2-(Pyrrolidino)phenylboronic acid

Cat. No.: B3030743
CAS No.: 948592-78-7
M. Wt: 191.04
InChI Key: SAFOHUZAKFHWCK-UHFFFAOYSA-N
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Description

2-(Pyrrolidino)phenylboronic acid is an organic compound with the molecular formula C10H14BNO2. It features a boronic acid group attached to a phenyl ring, which is further substituted with a pyrrolidine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Scientific Research Applications

2-(Pyrrolidino)phenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

The primary target of 2-(Pyrrolidino)phenylboronic acid is the palladium (0) catalyst in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the SM coupling reaction, this compound interacts with its target through a process called transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

The SM coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon–carbon bonds, contributing to the synthesis of complex organic compounds .

Pharmacokinetics

The pyrrolidine ring, a component of the compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization . This property, along with the contribution to the stereochemistry of the molecule and the increased three-dimensional coverage due to the non-planarity of the ring, may influence the ADME properties of the compound .

Result of Action

The result of the action of this compound in the SM coupling reaction is the formation of new carbon–carbon bonds . This leads to the synthesis of complex organic compounds, contributing to various applications in organic synthesis .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the SM coupling reaction is known to be exceptionally mild and functional group tolerant . Additionally, the compound is generally environmentally benign . It should be stored under inert gas (nitrogen or argon) at 2–8 °c for stability . The compound is also water-soluble, which may influence its action in aqueous environments .

Safety and Hazards

When handling 2-(Pyrrolidino)phenylboronic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is also recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

While specific future directions for 2-(Pyrrolidino)phenylboronic acid are not detailed in the retrieved papers, the pyrrolidine scaffold, to which this compound belongs, continues to be of great interest in the field of drug discovery . The ability of pyrrolidine compounds to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and provide increased three-dimensional coverage due to the non-planarity of the ring, makes them promising candidates for the design of new compounds with different biological profiles .

Biochemical Analysis

Biochemical Properties

2-(Pyrrolidino)phenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of reversible complexes with diols and other molecules containing hydroxyl groups. This property makes it useful in the detection and quantification of sugars and other biomolecules. The compound interacts with enzymes, proteins, and other biomolecules through its boronic acid moiety, which can form covalent bonds with hydroxyl groups. These interactions are crucial for its function in biochemical assays and other applications .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form reversible complexes with biomolecules allows it to modulate the activity of enzymes and other proteins, leading to changes in cellular function. For example, it can inhibit or activate specific enzymes, thereby altering metabolic pathways and gene expression patterns .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through the boronic acid moiety. This interaction can lead to the inhibition or activation of enzymes, depending on the specific context. The compound can bind to the active sites of enzymes, blocking their activity or altering their conformation. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under inert gas conditions at low temperatures, but it may degrade over time when exposed to air or higher temperatures. Long-term studies have shown that the compound can have sustained effects on cellular function, with potential implications for its use in in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at high doses, indicating the importance of careful dosage control in experimental settings. Threshold effects and dose-response relationships are critical considerations in the use of this compound in animal studies .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can affect its activity and function, making it important to study these aspects in detail .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolidino)phenylboronic acid typically involves the reaction of phenylboronic acid with pyrrolidine under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of a palladium catalyst and a base, typically in an aqueous or alcoholic solvent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 2-(Pyrrolidino)phenylboronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens or nitrating agents under acidic conditions.

Major Products:

    Oxidation: Boronic esters or borates.

    Reduction: Boranes.

    Substitution: Halogenated or nitrated phenyl derivatives.

Comparison with Similar Compounds

Uniqueness: 2-(Pyrrolidino)phenylboronic acid is unique due to the combination of the boronic acid group and the pyrrolidine ring. This structure provides a balance of reactivity and specificity, making it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

(2-pyrrolidin-1-ylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BNO2/c13-11(14)9-5-1-2-6-10(9)12-7-3-4-8-12/h1-2,5-6,13-14H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAFOHUZAKFHWCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1N2CCCC2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660520
Record name [2-(Pyrrolidin-1-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948592-78-7
Record name [2-(Pyrrolidin-1-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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